Methyl 2,2-dimethoxycyclobutanecarboxylate
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Overview
Description
Methyl 2,2-dimethoxycyclobutanecarboxylate is an organic compound with the molecular formula C8H14O4. It is a methyl ester derivative of cyclobutanecarboxylic acid, featuring two methoxy groups attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethoxycyclobutanecarboxylate can be synthesized through several methods One common approach involves the reaction of cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethoxycyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
Methyl 2,2-dimethoxycyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of cyclobutane-containing compounds.
Biology: The compound can serve as a precursor for biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with cyclobutane frameworks.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2,2-dimethoxycyclobutanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups and cyclobutane ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclobutanecarboxylate: Lacks the methoxy groups, resulting in different reactivity and applications.
Ethyl 2,2-dimethoxycyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Cyclobutanecarboxylic acid: The parent compound without esterification or methoxy substitution.
Uniqueness
Methyl 2,2-dimethoxycyclobutanecarboxylate is unique due to the presence of both methoxy groups and the methyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2,2-dimethoxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-10-7(9)6-4-5-8(6,11-2)12-3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUKDAABUDTITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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